Sodium 2-Methoxyethanesulfonate
Overview
Description
Sodium 2-Methoxyethanesulfonate is an organosulfur compound with the chemical formula C3H7O4SNa. It is a white to yellow solid that is highly soluble in water. This compound is commonly used in organic synthesis, particularly as a leaving group in sulfonate esters and sulfonyl chlorides .
Mechanism of Action
Target of Action
Sodium 2-Methoxyethanesulfonate is a type of sodium sulfinate . Sodium sulfinates are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . .
Mode of Action
Sodium sulfinates, in general, can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They can participate in various chemical reactions, contributing to the synthesis of a wide range of organosulfur compounds .
Biochemical Pathways
Sodium sulfinates are known to participate in various chemical reactions, contributing to the synthesis of a wide range of organosulfur compounds . These compounds can further participate in various biochemical pathways.
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic potential .
Result of Action
The compound, as a type of sodium sulfinate, can contribute to the synthesis of a wide range of organosulfur compounds , which can have various effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, presence of other chemicals, and biological factors can affect the activity and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-Methoxyethanesulfonate is typically synthesized by reacting 2-methoxyethanesulfonic acid with sodium carbonate. The reaction involves heating the mixture in a suitable solvent, followed by crystallization and drying to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-Methoxyethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It acts as a leaving group in nucleophilic substitution reactions.
Oxidation and Reduction: It can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide and other peroxides are often used in oxidation reactions.
Major Products:
Sulfonate Esters: Formed through substitution reactions.
Sulfonyl Chlorides: Produced by reacting with chlorinating agents.
Scientific Research Applications
Sodium 2-Methoxyethanesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sodium Methanesulfonate: Similar in structure but lacks the methoxy group.
Sodium Ethanesulfonate: Similar but without the methoxy group on the ethane chain.
Uniqueness: Sodium 2-Methoxyethanesulfonate is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to other sulfonates. This makes it a valuable reagent in organic synthesis and various industrial applications .
Properties
IUPAC Name |
sodium;2-methoxyethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O4S.Na/c1-7-2-3-8(4,5)6;/h2-3H2,1H3,(H,4,5,6);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNBAJGJIIVGGF-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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